molecular formula C11H10BrNO2 B2628131 Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Cat. No.: B2628131
M. Wt: 268.11 g/mol
InChI Key: BMFSVEXJEHZDHD-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-1H-indol-3-yl)acetate (CAS 152213-63-3) is a high-value 6-bromoindole derivative that serves as a critical synthetic intermediate in medicinal chemistry and antibacterial research. This compound, with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol, is expertly designed for researchers developing novel therapeutic agents. Its primary research value lies as a key building block for the synthesis of gram-scale quantities of selective indole-based bacterial cystathionine γ-lyase (bCSE) inhibitors, such as NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine). The suppression of bCSE, the main producer of hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa , represents a promising alternative antibacterial strategy. Inhibiting bCSE activity disrupts bacterial defense mechanisms, significantly enhancing the sensitivity of resistant strains to conventional antibiotics . In synthetic applications, the ester functional group in this compound offers a versatile handle for further derivatization, most commonly through hydrolysis to the corresponding acetic acid derivative, 2-(6-bromo-1H-indol-1-yl)acetic acid . The bromine atom on the indole ring at the 6-position also provides a site for further functionalization via Pd-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored in a cool, dry, and well-ventilated area, preferably under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

methyl 2-(6-bromo-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFSVEXJEHZDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification. One common method includes the reaction of 6-bromoindole with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The indole ring can be oxidized to form different functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-bromo-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine Position and Functional Groups

Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (2d)
  • Structure : Features a keto group (C=O) at the acetate position instead of a methyl ester-linked acetic acid.
  • Key Data :
    • ¹H-NMR (DMSO-d₆) : δ 12.50 (brs, 1H, indole NH), 8.50 (s, 1H), 3.90 (s, 3H, OCH₃) .
    • HRESIMS : m/z 281.9763/283.9745 [M+H]⁺ .
  • The downfield-shifted NH signal (δ 12.50 vs. δ ~11.12 in the acetate) reflects stronger hydrogen bonding due to the electron-withdrawing keto group .
Methyl 2,2-bis(6-bromo-1H-indol-3-yl)acetate (14)
  • Structure : A dimeric indole with two 6-bromoindole units linked to a central acetate.
  • Key Data :
    • ¹H-NMR (DMSO) : δ 11.12 (br s, 2H, NH), 5.47 (s, 1H, CH), 3.64 (s, 3H, OCH₃) .
    • HRMS : m/z 460.9324 [M−H]⁻ .
  • Comparison : The bis-indole structure likely improves binding affinity to biological targets (e.g., proteins) through multivalent interactions. The symmetric structure simplifies NMR interpretation but complicates synthesis due to dimerization requirements .

Halogen and Ester Modifications

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate
  • Structure : Substitutes bromine with chlorine and adds an N-methyl group on the indole.
  • Key Data: Molecular Formula: C₁₂H₁₂ClNO₂; MW: 237.68 g/mol. Purity: ≥99% .
  • N-methylation eliminates NH hydrogen bonding, which may reduce solubility but enhance membrane permeability .
Ethyl 2-(1H-indol-3-yl)acetate
  • Structure : Lacks bromine at position 6 and uses an ethyl ester instead of methyl.
  • Key Data :
    • CAS : 778-82-5; Similarity Score : 0.82 (vs. target compound) .
  • Absence of bromine reduces molecular weight (MW 203.23 g/mol) and may decrease halogen-dependent interactions (e.g., van der Waals forces) in biological systems .

Positional Isomers and Derivatives

Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (QC-2703)
  • Structure : Bromine at position 5 instead of 6, with a keto group.
  • Key Data :
    • CAS : 163160-56-3; Purity : 95% .
  • Comparison : Positional isomerism affects electronic distribution; the 5-bromo substituent may alter π-stacking interactions in aromatic systems. This isomer’s synthetic utility depends on regioselective bromination challenges .
2-(6-Bromo-1H-indol-3-yl)acetic Acid
  • Structure : Free carboxylic acid instead of methyl ester.
  • Key Data :
    • CAS : 152213-66-6; MW : 254.08 g/mol .
  • Comparison : The carboxylic acid form enhances water solubility but reduces cell permeability. It serves as a key intermediate for ester and amide derivatives, including the target compound .

Biological Activity

Methyl 2-(6-bromo-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

This compound exhibits several significant biochemical properties:

  • Interaction with Biomolecules : Like other indole derivatives, it interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.
  • Metabolic Pathways : This compound is a metabolite derived from tryptophan metabolism, which is catalyzed by intestinal microorganisms. It undergoes several transformations, including oxidation and reduction.

The biological activity of this compound is largely attributed to its molecular interactions:

  • Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell proliferation and microbial growth. The presence of the bromine atom enhances its binding affinity to molecular targets.
  • Cellular Effects : It influences various cellular processes, including apoptosis and cell cycle regulation, which are critical in cancer therapy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

  • Against Staphylococcus aureus : The compound has shown significant antibacterial activity against both methicillin-sensitive (MSSA) and resistant strains (MRSA). For instance, a related dibrominated bis(indolyl) acetate demonstrated minimum inhibitory concentration (MIC) values of 4 µg/mL against MSSA and 8 µg/mL against MRSA .
CompoundMIC against MSSA (µg/mL)MIC against MRSA (µg/mL)
This compoundTBDTBD
Dibromo bis(indolyl) acetate48

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Antibacterial Evaluation : A study utilized cheminformatics to predict the activities of synthetic bis-indole alkaloids, revealing that certain dibrominated derivatives exhibited potent antibacterial properties against MSSA and MRSA. This underscores the relevance of structural modifications in enhancing biological activity .
  • Cancer Cell Line Studies : Investigations into the effects of indole derivatives on cancer cell lines have shown that these compounds can induce apoptosis and inhibit proliferation, highlighting their potential as therapeutic agents in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(6-bromo-1H-indol-3-yl)acetate, and how is its purity validated?

  • Methodology : Synthesis typically involves bromination of indole precursors, followed by acetylation or esterification. For example, hydrolysis of intermediates (e.g., 2-oxoimidazolidin-4-yl derivatives) under acidic/basic conditions, followed by TMS-diazomethane methylation, yields the target compound. Purification via column chromatography and HPLC ensures high purity (>95%) . Validation includes ¹H/¹³C NMR for structural confirmation, HRMS for molecular formula verification, and HPLC for purity assessment .
  • Data :

  • Melting Point : 87.0–88.9°C .
  • Optical Purity : 96.3:3.7 enantiomeric ratio (HPLC) .

Q. How is the compound characterized spectroscopically, and what key spectral features confirm its structure?

  • Methodology : ¹H NMR (400 MHz, CD₃OD) reveals indole proton signals (δ 7.0–7.5 ppm), methyl ester protons (δ 3.6–3.7 ppm), and bromine-induced deshielding. ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary carbons. IR spectra show C=O stretching (~1740 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) . HRMS provides exact mass matching (e.g., [M+H]⁺ calculated for C₁₁H₁₀BrNO₂: 278.9923) .

Q. What safety precautions are recommended for handling this compound?

  • Methodology : Although GHS classification data may be incomplete, standard lab safety protocols apply: use gloves, goggles, and fume hoods. Avoid inhalation/ingestion. Storage at –20°C in airtight containers is advised .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize optical purity?

  • Methodology : Lewis acid-catalyzed desymmetrization of meso-diaminocyclopropanes enables enantioselective synthesis. Chiral catalysts like BINOL-derived phosphoric acids yield high enantiomeric excess (e.g., 97.4 [α]D²⁰). Post-synthetic methylation with TMS-diazomethane preserves chirality .
  • Data :

  • Optical Rotation : [α]D²⁰ = +97.4 (c = 0.24, MeOH) .

Q. What strategies resolve contradictions in NMR data for structurally similar brominated indole derivatives?

  • Methodology : Overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) are resolved using 2D NMR (COSY, HSQC, HMBC). For example, HMBC correlations between the methyl ester and indole C-3 confirm regioselective bromination at C-6 . Comparative analysis with non-brominated analogs (e.g., 6-methoxy derivatives) aids assignment .

Q. How does the bromine substituent influence the compound’s bioactivity and binding to biological targets?

  • Methodology : Bromine enhances lipophilicity and electronic effects, improving interactions with hydrophobic pockets (e.g., in enzyme active sites). SAR studies on marine sponge-derived analogs show brominated indoles exhibit antimicrobial (MIC ~1–10 µg/mL) and anticancer (IC₅₀ ~5–20 µM) activity via topoisomerase inhibition .
  • Data :

  • Marine Sponge Isolate : Methyl (2E)-3-(6-bromo-1H-indol-3-yl)-prop-2-enoate (IC₅₀ = 8.7 µM against MCF-7 cells) .

Q. What crystallographic techniques are used to determine the compound’s solid-state structure?

  • Methodology : Single-crystal X-ray diffraction confirms molecular geometry and packing. For example, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (analog) crystallizes in the monoclinic P2₁/c space group, with key bond lengths (C=O: 1.21 Å) and angles validated .

Methodological Challenges and Solutions

  • Synthetic Yield Optimization : Low yields in esterification steps (e.g., <50%) are improved by using anhydrous conditions and catalytic DMAP .
  • Spectral Artifacts : Residual solvent peaks in NMR (e.g., CD₃OD at δ 3.31 ppm) are minimized by thorough drying under vacuum .

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